Diethyl ((6-bromopyridin-2-yl)fluoromethyl)phosphonate
Description
Diethyl ((6-bromopyridin-2-yl)fluoromethyl)phosphonate (CAS: 2416421-43-5) is a bromopyridine-containing phosphonate ester with the molecular formula C₁₀H₁₄BrFNO₃P and a molecular weight of 326.10 g/mol. It is characterized by a fluoromethylphosphonate group attached to the 2-position of a 6-bromopyridine ring.
Key structural features:
Properties
Molecular Formula |
C10H14BrFNO3P |
|---|---|
Molecular Weight |
326.10 g/mol |
IUPAC Name |
2-bromo-6-[diethoxyphosphoryl(fluoro)methyl]pyridine |
InChI |
InChI=1S/C10H14BrFNO3P/c1-3-15-17(14,16-4-2)10(12)8-6-5-7-9(11)13-8/h5-7,10H,3-4H2,1-2H3 |
InChI Key |
IIAJRTVOENXAQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(C1=NC(=CC=C1)Br)F)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl ((6-bromopyridin-2-yl)fluoromethyl)phosphonate typically involves the reaction of 6-bromopyridine-2-carbaldehyde with diethyl phosphite in the presence of a base such as triethylamine . The reaction is carried out under reflux conditions, and the product is purified through column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated purification systems to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
Diethyl ((6-bromopyridin-2-yl)fluoromethyl)phosphonate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding phosphonic acids.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding pyridine derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Formation of substituted pyridine derivatives.
Oxidation Reactions: Formation of phosphonic acids.
Reduction Reactions: Formation of reduced pyridine derivatives.
Scientific Research Applications
Diethyl ((6-bromopyridin-2-yl)fluoromethyl)phosphonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Diethyl ((6-bromopyridin-2-yl)fluoromethyl)phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors . The bromopyridine moiety allows for selective binding to active sites, while the phosphonate group can participate in covalent modification of target proteins . This dual functionality makes it a versatile tool in chemical biology and medicinal chemistry .
Comparison with Similar Compounds
Comparison with Similar Phosphonate Compounds
Structural and Functional Analogues
Diethyl (Fluoromethyl)phosphonate (CAS: 96857-55-5)
- Molecular formula : C₅H₁₂FO₃P (MW: 170.12 g/mol).
- Key differences : Lacks the bromopyridine substituent, resulting in lower molecular weight and reduced aromatic reactivity. Primarily used as a building block for fluorinated phosphonates in medicinal chemistry .
- Applications : Intermediate in synthesizing fluorinated agrochemicals and enzyme inhibitors .
Diethyl ((4S,5S)-4-(Fluoromethyl)-2-oxooxazolidin-5-yl)phosphonate (22a/b)
- Structural features: Oxazolidinone ring fused with fluoromethylphosphonate.
- NMR data (³¹P δ = 15.86–15.62 ppm) indicate distinct electronic environments compared to the bromopyridine derivative (δ ≈ 17–23 ppm) .
- Applications: Studied for antibacterial activity due to oxazolidinone’s role in ribosomal binding .
Diethyl [2-Bromo-3-oxo-3-(2-oxo-2H-chromen-3-yl)prop-1-en-1-yl]phosphonate
- Structural features : Coumarin-linked β-phosphonyl-α,β-unsaturated ketone.
- Key differences : The coumarin moiety confers fluorescence and photochemical activity, absent in the bromopyridine derivative. Reacts with diamines to form heterocycles, unlike the bromopyridine compound’s cross-coupling reactivity .
- Applications : Anticancer and antimicrobial agent development .
Physicochemical Properties
| Property | Target Compound | Diethyl (Fluoromethyl)phosphonate | Coumarin-linked Phosphonate |
|---|---|---|---|
| Molecular Weight (g/mol) | 326.10 | 170.12 | ~350 (estimated) |
| Boiling Point (°C) | Not reported | 195.2 | >250 (decomposes) |
| LogP (Lipophilicity) | ~2.5 (estimated) | 1.1 | ~3.0 |
| Key Functional Group | 6-Bromopyridinyl | Fluoromethyl | Coumarin |
- Lipophilicity : The bromopyridine group increases logP compared to simpler fluoromethylphosphonates, enhancing membrane permeability .
Biological Activity
Diethyl ((6-bromopyridin-2-yl)fluoromethyl)phosphonate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
This compound has a molecular formula of C10H12BrFNO3P and a molecular weight of 325.1 g/mol. The synthesis typically involves the reaction of 6-bromopyridine with fluoromethylphosphonic acid derivatives under controlled conditions to yield the desired phosphonate compound.
Biological Activity
Mechanism of Action
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The phosphonate group is known to mimic phosphate groups in biological systems, allowing it to participate in biochemical pathways.
Antimicrobial Activity
Research indicates that similar phosphonates exhibit antimicrobial properties. For instance, compounds with fluorinated moieties have demonstrated significant activity against various bacterial strains. The presence of bromine may enhance the lipophilicity of the compound, potentially improving membrane permeability and bioactivity against pathogens .
Anticancer Properties
Phosphonates have been studied for their anticancer effects. This compound may inhibit cancer cell proliferation through mechanisms involving apoptosis induction or cell cycle arrest. Studies on related compounds have shown promising results against human cancer cell lines, suggesting that this compound could exhibit similar properties .
Case Studies
- Antibacterial Activity : A study on fluorinated aziridine phosphonates showed that compounds similar to this compound exhibited significant antibacterial effects against E. coli and Kocuria spp., with minimum inhibitory concentrations (MICs) as low as 12.5 μg/mL .
- Anticancer Studies : Research on aminophosphonates indicated that certain derivatives showed IC50 values in the low micromolar range against various cancer cell lines, demonstrating their potential as therapeutic agents . For example, a derivative with a similar structure showed an IC50 of 9.71 μM against HeLa cells, indicating considerable efficacy.
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 (μM) | Reference |
|---|---|---|---|
| This compound | Antibacterial | TBD | This study |
| Aminophosphonate derivative (R)-(4-(2-amino-6-oxo-9H-purin-9-yl)-2-hydroxybutyl)-phosphonic acid | Antimalarial | 0.074 | Cheviet et al., 2020 |
| Sulfonamide-containing aminophosphonate | Anticancer | 9.71 | Zhang et al., 2020 |
| Fluorinated aziridine phosphonates | Antibacterial | 12.5 | PMC10385471 |
Q & A
Q. What are the optimal synthetic routes for Diethyl ((6-bromopyridin-2-yl)fluoromethyl)phosphonate?
- Methodological Answer : The synthesis typically involves phosphonylation of bromopyridine derivatives. For example, phosphonyl halides or triethyl phosphite can react with halogenated pyridines under nucleophilic substitution conditions. Key steps include:
- Substrate Preparation : Start with 6-bromo-2-fluoromethylpyridine. Ensure purity via column chromatography (≥97% by GC) to avoid side reactions .
- Phosphonylation : Use diethyl phosphite in dry acetonitrile with a base (e.g., NEt₃) to deprotonate intermediates. Reflux at 80–85°C for 3–5 hours yields the target compound .
- Purification : Flash chromatography (EtOAc/MeOH gradients) achieves >95% purity. Typical yields range from 40% to 60%, depending on halogen reactivity and steric hindrance .
Table 1 : Reaction Optimization Parameters
| Condition | Example Values | Reference |
|---|---|---|
| Solvent | CH₃CN, toluene | |
| Temperature | 80–85°C (reflux) | |
| Catalyst/Base | NEt₃ (1.2–3.0 equiv.) | |
| Reaction Time | 3–12 hours |
Q. How is this compound characterized spectroscopically?
- Methodological Answer :
- ¹H/¹³C NMR : Identify pyridine protons (δ 7.5–8.5 ppm) and fluoromethyl groups (δ 4.5–5.5 ppm for -CH₂F). Phosphonate ester signals (δ 1.2–1.4 ppm for CH₃, δ 4.0–4.3 ppm for OCH₂) confirm successful synthesis .
- ³¹P NMR : A singlet near δ 18–22 ppm confirms the phosphonate group. Proton decoupling resolves splitting from adjacent fluorine atoms .
- X-ray Crystallography : For structural validation, single-crystal analysis provides bond lengths (C-Br: ~1.89 Å, P-O: ~1.48 Å) and angles. Data-to-parameter ratios >10:1 ensure reliability .
Advanced Research Questions
Q. How can conflicting NMR data for phosphonate intermediates be resolved?
- Methodological Answer : Discrepancies in ³¹P NMR shifts (e.g., δ 18 vs. 22 ppm) often arise from solvent polarity or hydrogen bonding. To resolve:
- Standardization : Run spectra in deuterated DMSO or CDCl₃ for consistency .
- Decoupling Techniques : Apply ¹H decoupling to eliminate splitting from adjacent protons. For fluorinated analogs, ¹⁹F-³¹P coupling constants (²J ~70–80 Hz) must be accounted for .
- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., diethyl (4-chlorobenzyl)phosphonate, δ 20.5 ppm) .
Q. What computational methods elucidate the reaction mechanism of phosphonylation?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model transition states and intermediates. Key steps:
- Nucleophilic Attack : Simulate the phosphite lone pair attacking the pyridine’s brominated carbon. Activation energies correlate with experimental yields .
- Solvent Effects : Include polarizable continuum models (PCM) to assess solvent interactions. Acetonitrile stabilizes charged intermediates better than toluene .
- Kinetic Isotope Effects (KIE) : Deuterated substrates validate proposed mechanisms (e.g., KIE >1 indicates rate-limiting proton transfer) .
Q. How does the fluoromethyl group influence antimicrobial activity in phosphonate derivatives?
- Methodological Answer : Structure-Activity Relationship (SAR) studies reveal:
- Electron-Withdrawing Effects : The -F group increases electrophilicity, enhancing binding to microbial enzymes (e.g., dihydrofolate reductase). Activity correlates with LogP values (optimal ~2.5) .
- Bioisosteric Replacement : Compare fluoromethyl vs. chloromethyl analogs. Fluorine’s smaller size improves membrane permeability but reduces halogen bonding .
Table 2 : Antimicrobial Activity Data (Example)
| Derivative | MIC (μg/mL) vs. E. coli | Reference |
|---|---|---|
| Fluoromethyl | 12.5 | |
| Chloromethyl | 25.0 |
Q. What strategies improve regioselectivity in bromopyridine phosphonylation?
- Methodological Answer :
- Directed Metalation : Use LiTMP (lithium tetramethylpiperidide) to deprotonate the pyridine’s C-3 position, directing phosphonylation to C-2 .
- Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for -OH groups) to prevent undesired substitution .
- Photocatalysis : Visible-light-promoted reactions with Ru(bpy)₃²⁺ enhance selectivity for electron-deficient positions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
